Emtricitabine 5-O-Sulfate
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Overview
Description
Emtricitabine 5-O-Sulfate is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor. Emtricitabine is widely used as an antiviral agent against HIV and Hepatitis B virus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine 5-O-Sulfate involves the sulfation of Emtricitabine. This process typically uses sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 5-OH position of Emtricitabine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. High-performance liquid chromatography (HPLC) is often employed to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Emtricitabine 5-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Emtricitabine.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Emtricitabine 5-O-Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly HIV and Hepatitis B.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Emtricitabine 5-O-Sulfate exerts its antiviral effects by inhibiting the activity of viral reverse transcriptase. The compound is phosphorylated intracellularly to form Emtricitabine 5’-triphosphate, which competes with the natural substrate deoxycytidine 5’-triphosphate. This competition results in the incorporation of Emtricitabine into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for enhanced antiviral effects.
Zidovudine: An older nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Uniqueness: Emtricitabine 5-O-Sulfate is unique due to its specific sulfation at the 5-OH position, which enhances its solubility and stability. This modification also allows for different pharmacokinetic properties compared to its parent compound, Emtricitabine.
Properties
Molecular Formula |
C8H10FN3O6S2 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1 |
InChI Key |
NZZPINZJXRRJIU-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
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